

Benchmarking C20-50 Hydrotreated Oil: A Comparative Guide for Pharmaceutical Applications

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Compound of Interest

Compound Name: *Einecs 276-321-7*

Cat. No.: *B13777359*

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For researchers, scientists, and drug development professionals, the selection of high-purity excipients is a critical factor in ensuring the stability, efficacy, and safety of pharmaceutical formulations. This guide provides an objective comparison of C20-50 hydrotreated oil against established industry standards for pharmaceutical-grade mineral oils, specifically those outlined in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). The following sections present quantitative data, detailed experimental protocols, and a visual workflow for the qualification of such an excipient for pharmaceutical use.

Data Presentation: Quantitative Comparison

The performance and quality of C20-50 hydrotreated oil are benchmarked against the specifications for Mineral Oil and Light Mineral Oil as defined by the USP and Liquid Paraffin by the EP.

Property	C20-50 Hydrotreated Oil (Typical Values)	USP Mineral Oil	USP Light Mineral Oil	EP Liquid Paraffin
Kinematic Viscosity @ 40°C	32 - 112 cSt[1][2]	≥ 34.5 cSt	≤ 33.5 cSt	-
Dynamic Viscosity @ 20°C	Data not available	-	-	110 - 230 mPa·s
Specific Gravity @ 25°C	~0.85 - 0.88	0.845 - 0.905	0.818 - 0.880	-
Relative Density @ 20°C	Data not available	-	-	0.827 - 0.890
Readily Carbonizable Substances	Expected to Pass	Passes Test	Passes Test	Passes Test
Solid Paraffin	Expected to Pass	Passes Test	Passes Test	-
Acidity/Alkalinity	Expected to be Neutral	Passes Test	Passes Test	Passes Test
Polynuclear Aromatic Hydrocarbons	Expected to Pass	Passes Test	Passes Test	Passes Test
Particulate Matter	Expected to meet USP <788>	Meets USP <788>	Meets USP <788>	-
Heavy Metals	Expected to meet USP <232>	Meets USP <232>	Meets USP <232>	-

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of C20-50 hydrotreated oil against pharmacopeial standards.

Kinematic Viscosity (ASTM D445)

Objective: To determine the kinematic viscosity of the oil, a measure of its resistance to flow under gravity.

Procedure:

- Select a calibrated glass capillary viscometer appropriate for the expected viscosity of the oil.
- Charge the viscometer with the test sample, ensuring it is free from air bubbles.
- Place the viscometer in a constant temperature bath maintained at $40 \pm 0.1^{\circ}\text{C}$.
- Allow the sample to reach thermal equilibrium.
- Measure the time it takes for the oil to flow between two marked points on the viscometer.
- Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant.

Readily Carbonizable Substances (USP <271>)

Objective: To detect the presence of impurities that darken when treated with sulfuric acid.

Procedure:

- Rinse a glass-stoppered test tube with hot nitric acid, followed by water, and then dry.
- Add 5 mL of the C20-50 hydrotreated oil to the test tube.
- Add 5 mL of sulfuric acid (94.5% to 94.9% H_2SO_4).
- Place the test tube in a boiling water bath for 10 minutes.
- Every 30 seconds, remove the tube and give it three vigorous vertical shakes.
- After 10 minutes, remove the tube and compare the color of the acid layer to a standard colorimetric solution. The acid layer should not be darker than the standard.

Solid Paraffin

Objective: To determine the presence of solid paraffin, which can affect the clarity of the oil at low temperatures.

Procedure:

- Dry a sample of the C20-50 hydrotreated oil in a beaker at 105°C for 2 hours.
- Cool the dried oil to room temperature in a desiccator.
- Fill a tall, cylindrical, colorless glass bottle with the dried oil.
- Stopper the bottle and immerse it in a mixture of ice and water for 4 hours.
- After 4 hours, the oil should be sufficiently clear that a black line of 0.5 mm width on a white background, held vertically behind the bottle, is clearly visible.

Limit of Polynuclear Aromatic Hydrocarbons (PAHs)

Objective: To quantify the presence of potentially harmful polynuclear aromatic hydrocarbons using UV-Visible spectroscopy.

Procedure:

- Prepare a standard solution of a reference PAH (e.g., naphthalene) in a suitable solvent (e.g., 2,2,4-trimethylpentane).
- Transfer 25.0 mL of the C20-50 hydrotreated oil and 25 mL of n-hexane to a separatory funnel and mix.
- Add 5.0 mL of dimethyl sulfoxide (DMSO) and shake vigorously for 1 minute.
- Allow the layers to separate and transfer the lower (DMSO) layer to another separatory funnel.
- Add 2 mL of n-hexane and shake vigorously.

- Separate the lower layer and measure its absorbance in a 1-cm cell from 260 nm to 350 nm, using a DMSO/n-hexane blank.
- The absorbance of the sample solution at any wavelength in the specified range should not be greater than one-third of the absorbance of the standard solution at its wavelength of maximum absorbance.

Biocompatibility - Cytotoxicity (ISO 10993-5)

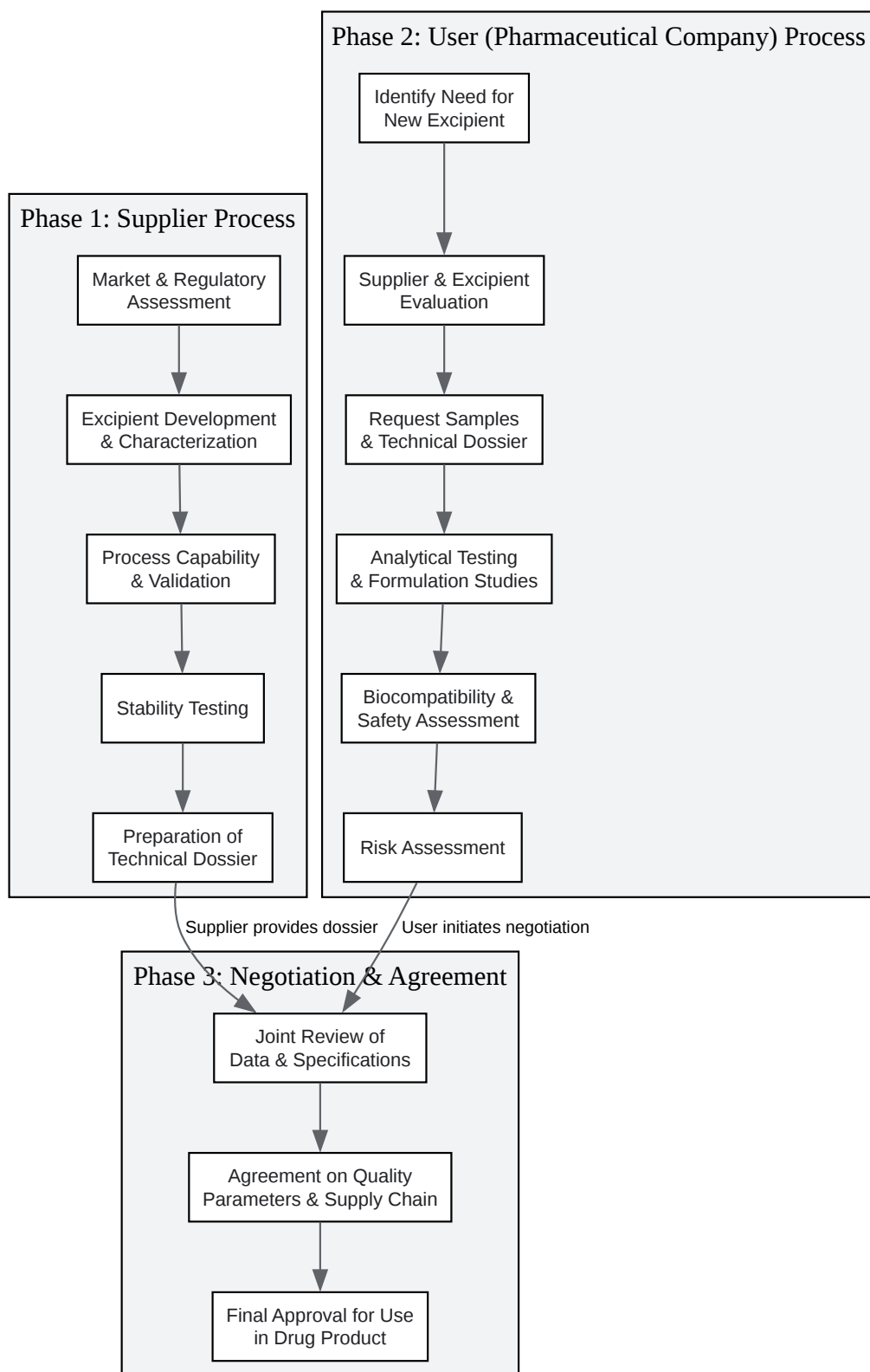
Objective: To assess the potential of the oil to cause damage to living cells.

Procedure:

- Sample Preparation: Prepare extracts of the C20-50 hydrotreated oil according to the standard, typically using both polar and non-polar extraction vehicles.
- Cell Culture: Culture a suitable cell line (e.g., L929 mouse fibroblast cells) in a controlled environment.
- Exposure: Expose the cultured cells to the extracts of the test material. Include positive and negative controls in the experiment.
- Incubation: Incubate the cells for a specified period.
- Assessment: Evaluate the cytotoxic effects through qualitative (e.g., morphological changes) and quantitative (e.g., cell viability assays like MTT or NRU) methods. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.

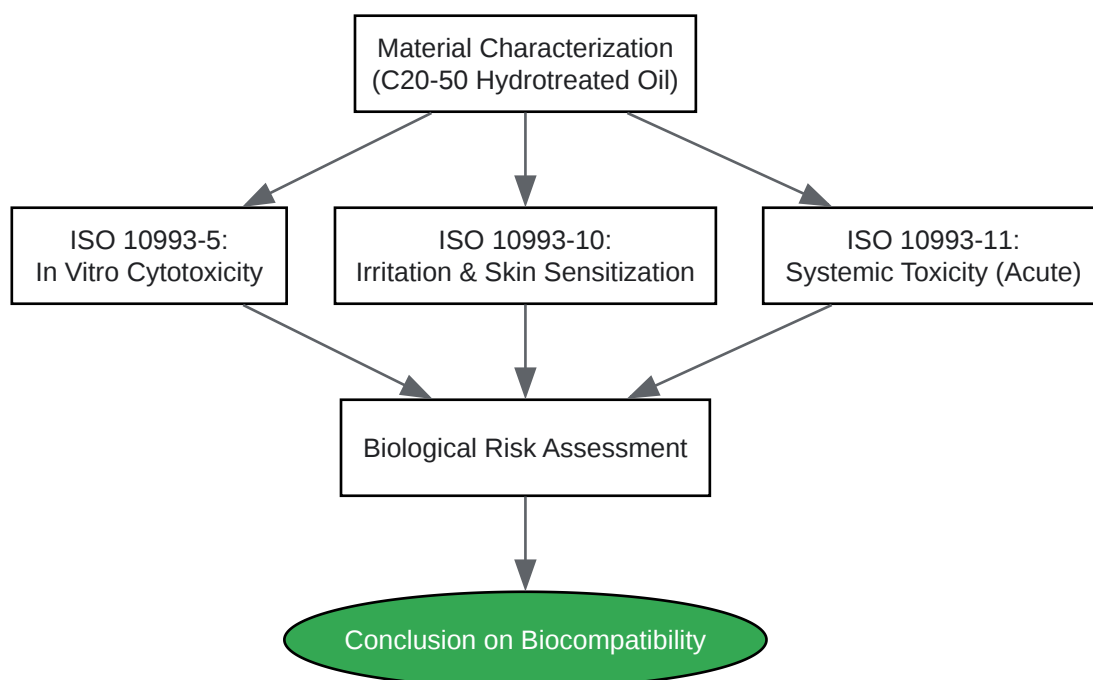
Mandatory Visualization

The following diagrams illustrate key workflows relevant to the evaluation and use of C20-50 hydrotreated oil in a pharmaceutical context.



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Excipient Qualification Workflow



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Biocompatibility Testing Pathway

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